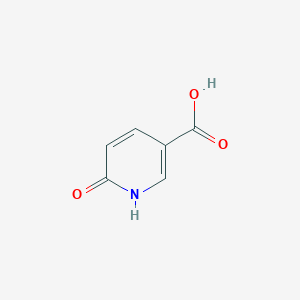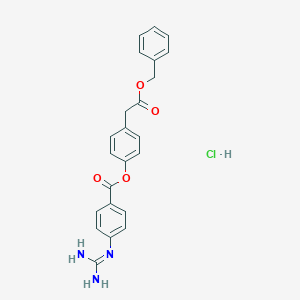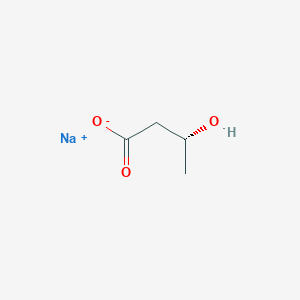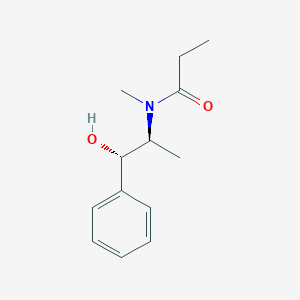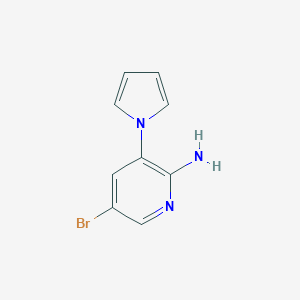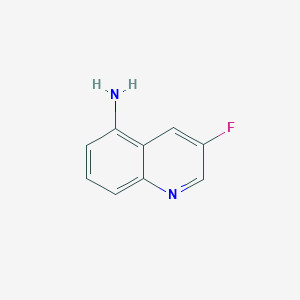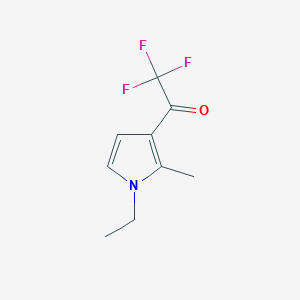
1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one, also known as EFLEA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one is not well understood, but it is believed to involve the inhibition of certain enzymes or proteins. In medicinal chemistry, 1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning. In material science, 1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one has been used as a building block for the synthesis of polymers and materials with specific properties, such as fluorescence and conductivity.
Biochemical And Physiological Effects
1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In medicinal chemistry, 1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one has been shown to have antitumor activity, as well as potential as a therapeutic agent for Alzheimer's disease. In material science, 1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one has been used as a building block for the synthesis of novel polymers and materials with specific properties. In catalysis, 1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one has been used as a ligand for the synthesis of chiral catalysts.
Advantages And Limitations For Lab Experiments
1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one has several advantages and limitations for lab experiments. One advantage is its versatility, as it can be used in a variety of applications, including medicinal chemistry, material science, and catalysis. Another advantage is its ease of synthesis, which allows for large-scale production. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in certain applications.
Future Directions
There are several future directions for research on 1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one. In medicinal chemistry, future research could focus on optimizing 1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one as a therapeutic agent for Alzheimer's disease and other neurological disorders. In material science, future research could focus on using 1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one as a building block for the synthesis of novel polymers and materials with specific properties. In catalysis, future research could focus on using 1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one as a ligand for the synthesis of chiral catalysts with improved efficiency and selectivity.
Synthesis Methods
1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one can be synthesized through several methods, including the reaction of 1-ethyl-2-methylpyrrole with trifluoroacetic anhydride in the presence of a catalyst, or the reaction of 1-ethyl-2-methylpyrrole with trifluoroacetyl chloride in the presence of a base. The resulting product is a white crystalline powder with a melting point of 84-86°C.
Scientific Research Applications
1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one has been shown to have antitumor activity, as well as potential as a therapeutic agent for Alzheimer's disease. In material science, 1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one has been used as a building block for the synthesis of novel polymers and materials. In catalysis, 1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one has been used as a ligand for the synthesis of chiral catalysts.
properties
CAS RN |
144219-84-1 |
|---|---|
Product Name |
1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one |
Molecular Formula |
C9H10F3NO |
Molecular Weight |
205.18 g/mol |
IUPAC Name |
1-(1-ethyl-2-methylpyrrol-3-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H10F3NO/c1-3-13-5-4-7(6(13)2)8(14)9(10,11)12/h4-5H,3H2,1-2H3 |
InChI Key |
FJJFHXVRXQQJCX-UHFFFAOYSA-N |
SMILES |
CCN1C=CC(=C1C)C(=O)C(F)(F)F |
Canonical SMILES |
CCN1C=CC(=C1C)C(=O)C(F)(F)F |
synonyms |
Ethanone, 1-(1-ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




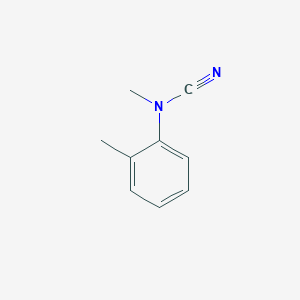
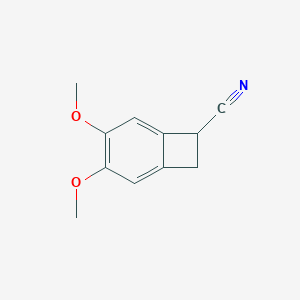
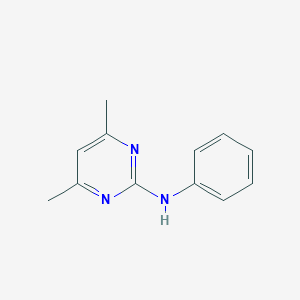
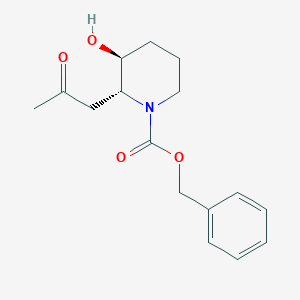
![2-Aminopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B132219.png)
![N-[(5E)-4-Hydroxy-7-oxo-5-octen-1-YL]carbamic acid benzyl ester](/img/structure/B132220.png)
